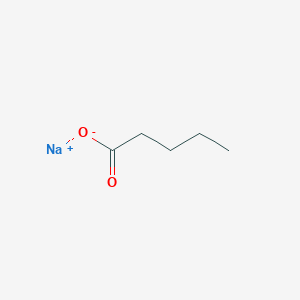

Sodium pentanoate

Descripción

Overview of the Chemical Compound's Significance in Scientific Disciplines

Sodium pentanoate holds importance in several scientific disciplines. In biochemistry and pharmacology, it is investigated for its physiological effects, as short-chain fatty acids are known to play roles in cellular metabolism and signaling. ontosight.airesearchgate.net In chemistry, it is utilized as a reagent in organic synthesis and as a model compound for studying the behavior of carboxylate salts, particularly in the formation of micelles and in understanding intermolecular interactions. researchgate.net Its properties also make it relevant in materials science and as a component in buffered solutions for pH stabilization.

Historical Context of Pentanoate Chemistry and Related Carboxylate Salts

The study of carboxylic acids and their salts has a long history in organic chemistry. longdom.org Initially, many carboxylic acids were given trivial names based on their natural sources. longdom.orgbritannica.com For instance, pentanoic acid is also known as valeric acid, derived from the valerian plant (Valeriana officinalis), from which it was first isolated. atamanchemicals.comwikipedia.org The systematic nomenclature for these compounds was later established by the International Union of Pure and Applied Chemistry (IUPAC), providing a standardized way to name them based on their chemical structure. longdom.org The investigation of carboxylate salts, like this compound, evolved with the understanding of acid-base chemistry and the formation of salts from the reaction of a carboxylic acid with a base. spectroscopyonline.comwikipedia.org

Theoretical Frameworks for Understanding this compound's Chemical Behavior

The chemical behavior of this compound in aqueous solutions is often understood through established theoretical frameworks. The dissociation of this compound into sodium ions (Na⁺) and pentanoate ions (C₅H₉O₂⁻) is a fundamental concept. solubilityofthings.com The behavior of the pentanoate ion at interfaces and in solution, particularly its role in forming aggregates like micelles, is described by models of surfactant self-assembly. researchgate.net

The Gouy-Chapman theory, which describes the distribution of ions in the electrical double layer near a charged surface, is often applied to understand the behavior of carboxylate monolayers and the interaction of the carboxylate headgroups with cations like sodium. chemrxiv.orgdiva-portal.org This theory helps in predicting the surface charge and potential. rsc.org Furthermore, more advanced models like the modified Poisson-Boltzmann model are used to account for ion-specific effects and steric considerations that are not covered by the classical Gouy-Chapman theory. rsc.org The study of ion pairing between the carboxylate group and the sodium cation is another critical aspect, with spectroscopic techniques and molecular dynamics simulations providing deeper insights into these interactions. rsc.org

Scope and Objectives of the Academic Research Review

This review aims to provide a focused and comprehensive overview of the chemical compound this compound based on academic research. The objective is to detail its chemical and physical properties, its significance in various scientific research areas, and the theoretical principles governing its behavior. The review will adhere strictly to the outlined sections, presenting detailed research findings and data in a structured manner.

Detailed Research Findings

Physical and Chemical Properties of this compound

This compound is a white crystalline solid. ontosight.ai It is known to be soluble in water and polar organic solvents, but insoluble in non-polar solvents. solubilityofthings.com The solubility in water is attributed to the ionic nature of the salt and the polar carboxylate group which can form hydrogen bonds. solubilityofthings.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉NaO₂ | chemsrc.com |

| Molecular Weight | 124.11 g/mol | |

| Melting Point | 335 °C | chemicalbook.comchembk.com |

| Boiling Point | 185.3 °C at 760 mmHg | chemsrc.comchembk.com |

| Flash Point | 80.5 °C | chemsrc.comchembk.com |

| Appearance | White crystalline powder | ontosight.aisolubilityofthings.com |

| Solubility | Soluble in water and polar organic solvents | solubilityofthings.com |

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

¹H NMR Spectroscopy: In deuterium (B1214612) oxide (D₂O), the proton NMR spectrum of this compound shows characteristic peaks corresponding to the different protons in its alkyl chain. A multiplet around δ 2.1 ppm is assigned to the two protons on the carbon atom adjacent to the carboxylate group (CH₂COO⁻), a multiplet at approximately δ 1.42 ppm corresponds to the next two protons, and a multiplet around δ 0.75 ppm is attributed to the terminal methyl group (CH₃).

Infrared (IR) Spectroscopy: The IR spectrum of a carboxylate salt like this compound is characterized by two strong absorption bands. The asymmetric stretching vibration of the -CO₂⁻ group appears in the region of 1650–1540 cm⁻¹, while the symmetric stretching vibration is observed between 1450 and 1360 cm⁻¹. spectroscopyonline.com These distinct peaks confirm the presence of the carboxylate functional group. spectroscopyonline.com

Mass Spectrometry: Mass spectrometry data for isotopically labeled versions of this compound, such as this compound-d9 and Sodium;(1¹⁴C)pentanoate, are available and used in tracer studies and metabolic research. lgcstandards.comnih.gov

| Technique | Observed Features | Reference |

|---|---|---|

| ¹H NMR (in D₂O) | δ ~2.1 (m, 2H, CH₂COO⁻), ~1.42 (m, 2H), ~0.75 (m, 3H, CH₃) | |

| Infrared (IR) | Asymmetric -CO₂⁻ stretch: 1650–1540 cm⁻¹ Symmetric -CO₂⁻ stretch: 1450–1360 cm⁻¹ | spectroscopyonline.com |

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

6106-41-8 |

|---|---|

Fórmula molecular |

C5H10NaO2 |

Peso molecular |

125.12 g/mol |

Nombre IUPAC |

sodium;pentanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7); |

Clave InChI |

RWSZDLPYUAAMDO-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)[O-].[Na+] |

SMILES isomérico |

CCCCC(=O)[O-].[Na+] |

SMILES canónico |

CCCCC(=O)O.[Na] |

Otros números CAS |

6106-41-8 |

Números CAS relacionados |

109-52-4 (Parent) |

Sinónimos |

Pentanoic Acid Sodium Salt; Sodium n-Valerate; Sodium Pentanoate; Sodium Valerate |

Origen del producto |

United States |

Advanced Synthetic Methodologies and Preparative Routes for Sodium Pentanoate and Its Derivatives

Established Laboratory and Industrial Synthesis Pathways

The conventional synthesis of sodium pentanoate relies on straightforward acid-base chemistry and hydrolysis reactions, which are scalable for both laboratory and industrial production.

Neutralization Reactions of Pentanoic Acid with Sodium Bases

The most common and direct method for preparing this compound is the neutralization of pentanoic acid with a suitable sodium base. capes.gov.brresearchgate.net This exothermic reaction is a simple acid-base neutralization that forms a salt and water. researchgate.netorganicchemistrytutor.com

Pentanoic acid (C₅H₁₀O₂) is a monocarboxylic acid, meaning it has one acidic proton to donate from its carboxyl group (-COOH). cuny.edu It reacts with strong or weak sodium bases such as sodium hydroxide (B78521) (NaOH), sodium bicarbonate (NaHCO₃), and sodium carbonate (Na₂CO₃) to form this compound (C₅H₉NaO₂) and byproducts. researchgate.netwikipedia.orgchemrxiv.org

The reaction mechanism involves the transfer of a proton from the hydroxyl group of the pentanoic acid to the base.

With Sodium Hydroxide (NaOH): A strong base, NaOH fully dissociates in solution to provide hydroxide ions (OH⁻). The hydroxide ion deprotonates the carboxylic acid, forming water and the pentanoate anion, which pairs with the sodium cation. organicchemistrytutor.com The stoichiometry is a simple 1:1 molar ratio. researchgate.net

Chemical Equation: C₄H₉COOH + NaOH → C₄H₉COONa + H₂O researchgate.net

With Sodium Bicarbonate (NaHCO₃): The bicarbonate ion acts as the base. This reaction produces carbon dioxide gas and water. capes.gov.brwikipedia.org The stoichiometry is also a 1:1 molar ratio.

Chemical Equation: C₄H₉COOH + NaHCO₃ → C₄H₉COONa + H₂O + CO₂ capes.gov.br

With Sodium Carbonate (Na₂CO₃): As a dibasic salt, sodium carbonate can neutralize two equivalents of the acid. wikipedia.org Therefore, the stoichiometric ratio is 2 moles of pentanoic acid to 1 mole of sodium carbonate.

Chemical Equation: 2C₄H₉COOH + Na₂CO₃ → 2C₄H₉COONa + H₂O + CO₂ capes.gov.brwikipedia.org

The table below summarizes the stoichiometric requirements for these neutralization reactions.

| Reactant (Acid) | Reactant (Base) | Molar Ratio (Acid:Base) | Products |

| Pentanoic Acid | Sodium Hydroxide | 1:1 | This compound, Water |

| Pentanoic Acid | Sodium Bicarbonate | 1:1 | This compound, Water, Carbon Dioxide |

| Pentanoic Acid | Sodium Carbonate | 2:1 | This compound, Water, Carbon Dioxide |

To maximize the yield and ensure high purity of the final product, several reaction parameters must be carefully controlled.

Temperature: The neutralization reaction is exothermic. Controlling the temperature is crucial to prevent side reactions and thermal degradation. A temperature range of 0–45°C is often maintained during the addition of reactants. capes.gov.brutupub.fi

Mixing Speed: Adequate mixing is essential for reaction homogeneity. A typical procedure involves starting with a lower mixing speed (e.g., 50–70 rpm) and increasing it (e.g., to 200–300 rpm) as the mixture thickens to ensure complete interaction between the acid and base. capes.gov.br

Solvent System: The choice of solvent affects the solubility of reactants and the ease of product isolation. For medium-chain fatty acids like pentanoic acid, an ethanol-water mixture (e.g., 95:5 v/v) can improve solubility and lead to yields greater than 90%. capes.gov.br

pH Control: In industrial settings, maintaining a specific pH is important for ensuring complete neutralization and for the subsequent separation process. For instance, a pH of 10.0 or higher in the aqueous phase is preferable to ensure the pentanoic acid is fully converted to its water-soluble salt form, facilitating its separation from organic impurities. utupub.fi

The following table outlines key parameters for optimizing the synthesis of this compound via neutralization.

| Parameter | Optimal Range/Condition | Rationale |

| Temperature | 0–45°C | Minimizes side reactions and thermal degradation. capes.gov.brutupub.fi |

| Mixing Speed | 50–300 rpm (incremental) | Enhances homogeneity and reaction completion. capes.gov.br |

| Solvent | Ethanol-water (95:5 v/v) | Improves solubility of pentanoic acid, boosting yield. capes.gov.br |

| pH | ≥ 10.0 | Ensures complete conversion to the water-soluble salt form. utupub.fi |

Saponification of Pentanoic Acid Esters

An alternative route to this compound is through the saponification of a pentanoic acid ester, such as ethyl pentanoate or pentyl pentanoate. cuny.eduoperachem.com Saponification is the base-mediated hydrolysis of an ester, which irreversibly produces an alcohol and a carboxylate salt. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The reaction mechanism involves the nucleophilic attack of a hydroxide ion (from a base like NaOH) on the carbonyl carbon of the ester. organicchemistrytutor.commasterorganicchemistry.com This forms a tetrahedral intermediate. Subsequently, the alkoxide group (e.g., ethoxide from ethyl pentanoate) is eliminated. This alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base step, driving the reaction to completion. organicchemistrytutor.comoperachem.com The final products are this compound and the corresponding alcohol. cuny.edu An acidic workup is required afterward to convert the carboxylate back to the carboxylic acid if the acid form is desired. operachem.com

Chemical Equation (using Ethyl Pentanoate): C₄H₉COOCH₂CH₃ + NaOH → C₄H₉COONa + CH₃CH₂OH cuny.edu

This method is fundamental to soap making and is widely applicable for the synthesis of carboxylate salts from their corresponding esters. operachem.com

Stereoselective and Enzymatic Synthesis Approaches

Modern synthetic chemistry increasingly utilizes enzymes as catalysts to achieve high stereoselectivity, which is crucial for the synthesis of chiral molecules.

Lipase-Catalyzed Acylation of Hydroxypentanoic Acid Salts

Enzymatic methods provide a powerful tool for the synthesis of chiral derivatives of pentanoic acid, such as optically active hydroxypentanoic acids. Lipases, particularly from Candida antarctica (CALB) and Pseudomonas cepacia, are widely used for their ability to catalyze regio- and stereoselective acylation reactions on hydroxyl groups. capes.gov.brresearchgate.netmdpi.com

This method is often employed in a process called kinetic resolution. In a typical reaction, a racemic mixture of a hydroxypentanoic acid is subjected to acylation using a lipase (B570770) and an acyl donor (e.g., vinyl acetate). capes.gov.brresearchgate.net The enzyme preferentially acylates one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer largely unreacted. capes.gov.br This allows for the separation of the two enantiomers—one in its acylated form and the other in its original hydroxy acid form.

The reaction is highly efficient, often achieving excellent enantiomeric excess (ee) values greater than 99%. capes.gov.br While the direct substrate is the hydroxy acid, the resulting product can be isolated as a salt. The synthesis of specific enantiomers, such as (S)-2-hydroxypentanoic acid, has been demonstrated using dehydrogenase enzymes, which can be coupled with lipase-catalyzed steps to create complex chiral molecules. nih.govnih.govresearchgate.net

The general scheme for lipase-catalyzed kinetic resolution is as follows:

Racemic Hydroxypentanoic Acid + Acyl Donor --(Lipase)--> Acylated Hydroxypentanoic Acid (one enantiomer) + Hydroxypentanoic Acid (other enantiomer)

This enzymatic approach represents a sophisticated and green chemistry alternative for producing enantiomerically pure derivatives related to this compound. mdpi.com

Production of Enantiopure Pentanoic Acid Derivatives

The synthesis of single-enantiomer compounds is crucial in fields such as pharmaceuticals and materials science, where the biological activity or material properties can be highly dependent on stereochemistry. The production of enantiopure pentanoic acid derivatives is typically achieved through two main strategies: the resolution of a racemic mixture or asymmetric synthesis.

One of the most established methods for separating enantiomers is chiral resolution . This process involves converting a racemic mixture into a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like crystallization. google.commdpi.com A common approach is the formation of diastereomeric salts by reacting a racemic carboxylic acid with an enantiomerically pure chiral base, such as brucine, strychnine, or simpler synthetic amines. acs.org Conversely, a racemic base can be resolved using a chiral acid like (+)-tartaric acid or (-)-mandelic acid. google.com After separation, the original enantiomer is recovered by removing the chiral resolving agent. mdpi.comnih.gov This method can sometimes be tedious, requiring multiple recrystallizations to achieve high purity. acs.org

A specific example involves the use of a chiral auxiliary, such as L-(−)-menthol, to resolve a racemic carboxylic acid intermediate. atamanchemicals.com The racemic acid is esterified with the chiral alcohol, creating a mixture of diastereomeric esters that can be separated via chromatography. Subsequent hydrolysis of the separated esters yields the individual, enantiomerically pure carboxylic acids. google.comatamanchemicals.com

Dynamic kinetic resolution (DKR) represents a more advanced and efficient approach. In DKR, one enantiomer of a racemic starting material is converted to the desired product while the other, unreactive enantiomer is continuously isomerized back to the racemic mixture. This allows for a theoretical yield of 100% for the desired enantiomer, a significant improvement over the 50% maximum yield of classical resolution. rsc.org For instance, the dynamic kinetic resolution of a racemic ketone has been demonstrated using inexpensive L-tartaric acid to produce the desired ketone in high yield (90%) and high enantiomeric purity (95% ee). rsc.org

Chemoenzymatic methods offer a highly selective route to enantiopure compounds under mild conditions. Lipases are frequently used for the kinetic resolution of racemic compounds. nih.gov For example, immobilized Candida antarctica lipase (CAL-B) can be used for the highly regioselective acylation of glycerol (B35011) derivatives, a key step in synthesizing enantiopure structured lipids. ontosight.ai A scalable synthesis of (R)-4-(acyloxy)pentanoic acids has been developed starting from racemic γ-valerolactone (GVL). The process involves an initial hydrolysis of GVL followed by a stereoselective lipase-catalyzed acylation, affording the desired (R)-enantiomer with an enantiomeric ratio greater than 99:1. acs.org

The following table summarizes various resolution strategies for producing enantiopure compounds.

| Method | Description | Resolving Agent/Catalyst Example | Key Advantage | Reference |

| Classical Resolution | Formation of diastereomeric salts with different solubilities. | (+)-Tartaric Acid, Brucine | Well-established, widely applicable. | google.comacs.org |

| Chiral Auxiliary | Covalent bonding to a chiral molecule to form separable diastereomers. | L-(−)-Menthol | Effective for resolving carboxylic acids. | atamanchemicals.com |

| Dynamic Kinetic Resolution | Combines reaction of one enantiomer with in-situ racemization of the other. | L-Tartaric Acid | Theoretical yield up to 100%. | rsc.org |

| Enzymatic Resolution | Use of enzymes for stereoselective reactions. | Candida antarctica Lipase (CAL-B) | High selectivity, mild reaction conditions. | acs.orgnih.govontosight.ai |

Novel Synthetic Routes for this compound Analogues and Precursors

Modern synthetic chemistry seeks to develop novel, efficient, and sustainable routes to valuable chemical compounds. Research into the synthesis of this compound analogues and precursors has focused on utilizing new catalytic systems, biomass-derived feedstocks, and innovative reaction pathways.

A significant area of research is the use of biomass as a starting material. Levulinic acid, a platform chemical derived from the hydrolysis of cellulose, can be transformed into γ-valerolactone (GVL). frontiersin.org GVL, in turn, serves as a versatile precursor for various pentanoic acid derivatives. For instance, a lipase-catalyzed process can convert GVL into enantiopure (R)-4-(acyloxy)pentanoic acids. acs.org This pathway represents a sustainable route from biomass to valuable chiral building blocks.

Catalytic methods using abundant C1 sources like carbon dioxide (CO₂) are also at the forefront of novel synthesis design. Researchers have developed catalytic systems for the reductive coupling of CO₂ with alkenes to produce carboxylic acids and their esters. anr.fr For example, combining a metal precursor and a ligand can catalyze the reaction between CO₂ and ethylene (B1197577) to form propionate (B1217596) silyl (B83357) esters, which can be hydrolyzed to the corresponding carboxylic acid. anr.fr Rhodium-based catalysts have been employed for the hydrocarboxylation of substrates like 1-butanol (B46404) with CO₂ and H₂ to yield pentanoic acid (valeric acid) and its isomer, 2-methylbutanoic acid. rsc.org

Retrosynthetic analysis has been employed to design more efficient and greener synthetic routes. For example, a novel single-step reaction for producing methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate was developed via a base-catalyzed Michael addition. rsc.org This approach significantly improves upon older, multi-step patented procedures by offering a solvent-free reaction, catalytic amounts of base, and much higher atom economy. rsc.org

Another innovative strategy involves the rearrangement of specifically designed precursors. A synthetic method has been developed where a carboxyl ester is first transesterified with a 2-propenol derivative. The resulting 2-propenyl ester is then induced to undergo a rearrangement to produce a 4-pentenoic acid, which can subsequently be reduced to the corresponding 1-pentanoic acid. google.com Furthermore, palladium(II)-catalyzed reactions have been developed that can transform a linear free acid with a tethered olefin into complex bicyclic lactone scaffolds through a tandem intramolecular C(sp³)–H olefination and lactonization sequence. nih.gov

The table below highlights some of these novel synthetic approaches.

| Synthetic Strategy | Precursor(s) | Key Reagent/Catalyst | Product(s) | Key Feature | Reference |

| Biomass Conversion | γ-Valerolactone (GVL) | Lipase | (R)-4-(Acyloxy)pentanoic acids | Utilizes a renewable feedstock. | acs.org |

| CO₂ Valorization | 1-Butanol, CO₂, H₂ | Rhodium complex | Pentanoic acid, 2-Methylbutanoic acid | Atom-economic use of CO₂ as a C1 source. | rsc.org |

| Catalytic C-C Coupling | Ethylene, CO₂, Hydrosilane | Metal precursor + Ligand | Propionate silyl esters | Direct carboxylation of simple alkenes. | anr.fr |

| Rearrangement | Carboxyl ester, 2-Propenol | N/A (Rearrangement) | 4-Pentenoic acid (precursor to 1-pentanoic acid) | Builds carbon skeleton via rearrangement. | google.com |

| Green by Design | Dimethyl itaconate, Dimethylamine | Base catalyst (e.g., DBU) | Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate | High atom economy, solvent-free. | rsc.org |

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies of Sodium Pentanoate

Acid-Base Chemistry and pH Stabilization Mechanisms

Sodium pentanoate, as the sodium salt of pentanoic acid, is fundamental to understanding acid-base chemistry, particularly in the context of buffered solutions. solubilityofthings.comontosight.ai

Role as a Conjugate Base in Buffered Systems

This compound (C₅H₉NaO₂) acts as the conjugate base of pentanoic acid (C₅H₁₀O₂). In aqueous solutions, it dissociates into sodium ions (Na⁺) and pentanoate ions (C₅H₉O₂⁻). solubilityofthings.com The pentanoate ion can accept a proton (H⁺) from an added acid, thereby resisting a decrease in pH. firsthope.co.incollegedunia.com This makes it a crucial component in the preparation of buffer solutions. chembk.com A buffer system is typically created by mixing a weak acid with its conjugate base. firsthope.co.in In this case, a mixture of pentanoic acid and this compound creates a buffer that is effective in stabilizing the pH.

The equilibrium for the dissociation of pentanoic acid is as follows: C₄H₉COOH ⇌ H⁺ + C₄H₉COO⁻ libretexts.org

When an acid is introduced, the excess H⁺ ions react with the pentanoate ions, shifting the equilibrium to the left and minimizing the change in pH. collegedunia.com Conversely, when a base is added, it reacts with the pentanoic acid, neutralizing the added hydroxide (B78521) ions (OH⁻). collegedunia.com

Quantitative Analysis of pH Buffering Capacity

The effectiveness of a buffer is determined by its pH range and buffering capacity. libretexts.org The pH of a this compound buffer can be calculated using the Henderson-Hasselbalch equation: westlab.com

pH = pKa + log ([C₅H₉O₂⁻]/[C₅H₁₀O₂])

The pKa of pentanoic acid is approximately 4.84 at 25°C. This means that this compound buffers are most effective in the pH range of about 4.3 to 5.2.

The buffering capacity is a measure of a buffer's resistance to pH change upon the addition of an acid or base. chembuddy.comksu.edu.sa It is directly proportional to the concentration of the buffer components. ksu.edu.saweebly.com A higher concentration of both pentanoic acid and this compound results in a greater buffering capacity. weebly.comkhanacademy.org For instance, a 0.210 M this compound solution mixed with 0.259 M pentanoic acid yields a pH of approximately 4.03. libretexts.org The buffer capacity is highest when the concentrations of the acid and its conjugate base are equal, which occurs when the pH of the solution is equal to the pKa of the weak acid. firsthope.co.inchembuddy.com

Table 1: pH of a Pentanoate Buffer System

| Concentration of this compound (M) | Concentration of Pentanoic Acid (M) | Calculated pH |

|---|---|---|

| 0.210 | 0.259 | ~4.03 libretexts.org |

This interactive table allows for the exploration of how the pH of a pentanoate buffer changes with varying concentrations of the conjugate base and acid.

Organic Transformation Reactions Involving the Pentanoate Ion

The pentanoate ion, derived from this compound, is a key participant in several organic transformation reactions. solubilityofthings.com

Nucleophilic Acyl Substitution Reactions

The pentanoate ion can act as a nucleophile in acyl substitution reactions. In these reactions, the carboxylate group attacks an electrophilic carbonyl carbon, leading to the substitution of a leaving group. byjus.comuomustansiriyah.edu.iq The reactivity of the acyl derivative is a crucial factor, with acid halides being the most reactive, followed by anhydrides, esters, and amides. byjus.com The reaction proceeds through a tetrahedral intermediate. byjus.comuomustansiriyah.edu.iq

Esterification and Amidation Pathways

Esterification: this compound can be used to form esters, though the direct reaction with an alcohol is not the most common method. A more typical approach involves the reaction of an alkyl halide with the pentanoate ion (a Williamson ether synthesis-like reaction for esters) or the Fischer esterification of pentanoic acid with an alcohol in the presence of an acid catalyst. libretexts.org Kinetic studies on the esterification of pentanoic acid with alcohols like methanol (B129727) and 2-propanol have been conducted to optimize reaction conditions such as temperature, molar ratio, and catalyst loading. jptcp.comcore.ac.uk For instance, the esterification of pentanoic acid with methanol can achieve a 93% conversion at 333.15 K with a 10:1 molar ratio of methanol to pentanoic acid and an Amberlyst 15 catalyst. core.ac.uk

Amidation: Amides can be formed from esters in a reaction known as aminolysis, where the ester reacts with ammonia (B1221849) or an amine. libretexts.orggoogle.com However, preparing amides from acid chlorides is often a more efficient method. libretexts.org The amidation of esters can be catalyzed by an alkali metal alcoholoxide. google.com The reaction mechanism for amidation of activated esters can proceed through a concerted pathway where a hydroxamic acid can play a role in proton transfer. acs.org

Hydrolytic Cleavage Mechanisms of Related Esters

The hydrolysis of esters, the reverse of esterification, can be catalyzed by either an acid or a base. libretexts.orgbyjus.com

Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible and involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. libretexts.orglibretexts.org This forms a tetrahedral intermediate which then collapses, expelling an alkoxide ion and forming a carboxylic acid, which is subsequently deprotonated by the base to form the carboxylate salt. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible process. byjus.comlibretexts.org The carbonyl oxygen of the ester is first protonated by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.orglibretexts.org A tetrahedral intermediate is formed, and after a proton transfer, an alcohol is eliminated, regenerating the carboxylic acid. libretexts.orglibretexts.org The conformation of the tetrahedral intermediate is believed to be crucial in the mechanism of ester hydrolysis. cdnsciencepub.com

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₅H₉NaO₂ |

| Pentanoic Acid | C₅H₁₀O₂ askfilo.com |

| Sodium Hydroxide | NaOH askfilo.com |

| Ethanol (B145695) | C₂H₅OH |

| Sodium Carbonate | Na₂CO₃ |

| Sodium Bicarbonate | NaHCO₃ |

| Carbon Dioxide | CO₂ |

| Water | H₂O askfilo.com |

| Hydrochloric Acid | HCl byjus.com |

| Methyl Propanoate | C₄H₈O₂ byjus.com |

| Ethyl Pentanoate | C₇H₁₄O₂ gauthmath.com |

| Methanol | CH₃OH core.ac.uk |

| Amberlyst 15 | Not Applicable |

| Ammonia | NH₃ libretexts.org |

| Acetic Acid | CH₃COOH libretexts.org |

| Sodium Acetate (B1210297) | CH₃COONa libretexts.org |

| Pentanoyl chloride | C₅H₉ClO gauthmath.com |

This table provides a quick reference for the chemical formulas of the compounds discussed in the article.

Stability Profiles and Degradation Kinetics in Various Chemical Environments

This compound, the sodium salt of pentanoic acid, is generally stable under standard room temperature storage conditions. au.dk However, its stability is significantly influenced by the chemical environment, particularly pH, temperature, and the presence of oxidizing agents. The degradation kinetics often follow pseudo-first-order models, with stability profiles showing dependence on catalysis by hydronium and hydroxide ions. nih.govscirp.org

pH-Dependent Stability and Hydrolysis

The stability of this compound in aqueous solutions is highly dependent on pH. Like other short-chain carboxylate salts, it is expected to exhibit maximum stability in the neutral pH range, with degradation rates increasing in both acidic and alkaline conditions due to specific acid-base catalysis. au.dknih.govscirp.org In acidic environments (pH < pKa of pentanoic acid, ~4.8), the equilibrium shifts towards the formation of the less soluble and more volatile pentanoic acid. au.dknih.gov The antimicrobial activity of short-chain carboxylic acids is most effective at acidic pH values (typically below pH 5), which is attributed to the presence of the undissociated acid form. phexcom.com

Forced degradation studies conducted on sodium valproate (sodium 2-propylpentanoate), a structurally related compound, provide insight into the stability of the pentanoate salt structure under various stress conditions. akjournals.comakjournals.com These studies reveal that the compound undergoes degradation when exposed to acidic, alkaline, and oxidative environments. akjournals.comakjournals.com Under alkaline conditions, a reported degradation product for sodium valproate is its constitutional isomer, 2-isopropylpentanoic acid. akjournals.comakjournals.com

However, other studies report that sodium valproate is exceptionally stable, showing no signs of degradation after exposure to strong aqueous acids or alkalis. nih.govbepls.com This suggests that the extent of degradation is highly dependent on specific experimental factors such as temperature, concentration, and duration of exposure.

The following table summarizes the results from a forced degradation study on sodium valproate, illustrating its stability profile in different chemical environments at room temperature. akjournals.comakjournals.com

| Stress Condition | Reagents | Observed Degradation (%) | Reference |

|---|---|---|---|

| Alkaline Hydrolysis | 5N NaOH, 1 hr | ~11% | akjournals.comakjournals.com |

| Acidic Hydrolysis | 5N HCl, 1 hr | ~3.5% | akjournals.comakjournals.com |

| Oxidative | H₂O₂ | ~7% | akjournals.com |

Thermal and Oxidative Degradation

This compound exhibits considerable thermal stability. Studies on the closely related sodium valproate show it remains stable even when exposed to temperatures as high as 110°C. nih.gov When subjected to decomposition at higher temperatures, such as in a fire, it is expected to yield toxic fumes of sodium oxides and carbon oxides. phexcom.com

The compound is susceptible to oxidative degradation and is considered incompatible with strong oxidizing agents. epa.gov The oxidative degradation of the pentanoate structure can be complex. Experimental studies on the oxidation of pentanoic acid in a jet-stirred reactor at high temperatures (800 to 1100 K) identified as many as 36 different product species, indicating multiple and competing degradation pathways. researchgate.net In the atmosphere, vapor-phase pentanoic acid is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of 3.9 days for this reaction. nih.gov In some contexts, the presence of other substances can influence degradation; for example, the oxidative degradation of adipic acid, which can produce valeric acid as a byproduct, was found to be reduced at low pH. epa.gov

Advanced Analytical Techniques for Comprehensive Characterization of Sodium Pentanoate

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for probing the molecular structure of sodium pentanoate. By interacting with different forms of electromagnetic radiation, these techniques reveal detailed information about the compound's vibrational modes, atomic connectivity, and electronic transitions.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for analyzing the vibrational modes of the pentanoate ion. The basis for these techniques lies in the transitions between quantized vibrational energy states of molecules when they interact with radiation. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carboxylate group (COO⁻). The asymmetric and symmetric stretching vibrations of the C=O bonds in the carboxylate anion are particularly prominent. The IR spectrum is also characterized by bands arising from the C-H stretching and bending vibrations of the alkyl chain. mdpi.com

Raman Spectroscopy: Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light, usually from a laser. acs.org It provides information about the vibrational modes that cause a change in the polarizability of the molecule. acs.org For this compound, Raman spectroscopy is particularly useful for studying the C-C and C-H vibrations of the hydrocarbon chain. researchgate.netresearchgate.net Studies have shown that the relative intensities of peaks in the C-C and C-H vibration regions (1000–1200 cm⁻¹ and 2800–3000 cm⁻¹, respectively) are dependent on the concentration of the sodium salt of the fatty acid in aqueous solutions. researchgate.netresearchgate.net This technique is well-suited for studying the conformational changes, such as the ratio of trans to gauche conformations, in the hydrocarbon chain of surfactants like this compound. acs.org

Key vibrational regions for this compound are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Technique |

| C-H Stretching | 2800 - 3000 | IR & Raman |

| C=O Asymmetric Stretching (carboxylate) | ~1550 - 1610 | IR |

| C=O Symmetric Stretching (carboxylate) | ~1400 - 1450 | IR |

| C-C Stretching | 1000 - 1200 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. ymdb.ca It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the protons on the alkyl chain give rise to distinct signals. The chemical shifts of these signals are influenced by their proximity to the electron-withdrawing carboxylate group. For instance, in a deuterium (B1214612) oxide (D₂O) solvent, the protons on the carbon adjacent to the carboxylate group (α-CH₂) typically appear at a downfield chemical shift around δ 2.1 ppm as a multiplet. The other methylene (B1212753) protons (β-CH₂ and γ-CH₂) and the terminal methyl protons (δ-CH₃) appear at progressively upfield shifts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the carboxylate group is highly deshielded and appears at a significant downfield chemical shift. The chemical shifts of the alkyl carbons are also distinct and can be assigned based on their position relative to the carboxylate group.

The following table summarizes typical NMR chemical shifts for this compound.

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

| α-CH₂ | ~2.1 (m) | ~40 |

| β-CH₂ | ~1.42 (m) | ~28 |

| γ-CH₂ | ~1.42 (m) | ~23 |

| δ-CH₃ | ~0.75 (m) | ~14 |

| COO⁻ | - | ~180 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For simple carboxylate salts like this compound, the primary electronic transition is the n → π* transition of the carboxylate group. This transition involves the excitation of a non-bonding electron (from one of the oxygen atoms) to an anti-bonding π* orbital. This transition typically occurs in the far UV region and may not always be readily observable with standard laboratory instruments. Due to its limited chromophore, UV-Vis spectroscopy is less commonly used for the detailed structural characterization of this compound compared to IR and NMR spectroscopy. However, it can be utilized for quantitative analysis in chromatographic methods where a UV detector is employed. glsciences.com

Chromatographic Separation and Identification Methods

Chromatographic techniques are essential for separating this compound from other components in a mixture and for its quantification. The choice of chromatographic method often depends on the volatility of the analyte and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the analysis of non-volatile compounds like this compound. creative-proteomics.comacs.orgacs.orgnih.govresearchgate.net

Reversed-Phase HPLC: A common approach for analyzing this compound is reversed-phase HPLC. bepls.com In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. glsciences.combepls.com The retention of this compound is influenced by the hydrophobicity of its alkyl chain and the pH of the mobile phase. bepls.com To improve peak shape and retention, an acidic modifier like phosphoric acid or formic acid is often added to the mobile phase to suppress the ionization of the carboxylate group. glsciences.comsielc.com Detection is typically achieved using a UV detector set at a low wavelength (e.g., 210 nm) or a more universal detector like a refractive index (RI) detector. glsciences.combepls.com

UHPLC for Enhanced Performance: UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analyses and higher resolution compared to conventional HPLC. acs.orgacs.orgnih.govresearchgate.net This is particularly advantageous for the analysis of complex mixtures containing multiple short-chain fatty acids. acs.orgacs.orgnih.govresearchgate.net UHPLC systems coupled with mass spectrometry (UHPLC-MS) offer high sensitivity and selectivity, enabling the accurate quantification of this compound even at low concentrations. acs.orgacs.orgnih.govresearchgate.net Derivatization with reagents like 2-picolylamine or 3-nitrophenylhydrazine (B1228671) can be employed to enhance detection sensitivity in UHPLC-MS analysis. acs.orgresearchgate.net

A representative HPLC method for this compound might have a retention time of approximately 17 minutes under reversed-phase conditions.

Gas Chromatography (GC) for Volatile Species and Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. vfu.czsigmaaldrich.comrestek.comshimadzu.comnih.govscioninstruments.com Since this compound is a salt and therefore non-volatile, direct analysis by GC is not feasible. However, it can be analyzed by GC after conversion to its more volatile free acid form (pentanoic acid) or a suitable derivative. vfu.czsigmaaldrich.comshimadzu.comnih.govscioninstruments.com

Analysis as the Free Acid: To analyze this compound as pentanoic acid, the sample is first acidified. vfu.cz The resulting pentanoic acid can then be extracted into an organic solvent and injected into the GC. Capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., WAX columns), are often used for the separation of free fatty acids. shimadzu.com

Derivatization for Improved Chromatography: To improve the volatility and chromatographic performance of pentanoic acid, it is often derivatized prior to GC analysis. nih.govscioninstruments.comresearchgate.net Common derivatization strategies include:

Esterification: Conversion to methyl esters (FAMEs) or other alkyl esters is a widely used method. scioninstruments.com

Silylation: Reaction with silylating agents replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and thermally stable derivative. scioninstruments.com

Alkylation: Derivatization with reagents like pentafluorobenzyl bromide (PFBBr) can create derivatives that are highly sensitive to electron capture detection (ECD) or can be analyzed by GC-MS. nih.govnih.gov

GC coupled with a mass spectrometer (GC-MS) provides definitive identification of the analyte based on its mass spectrum. shimadzu.comnih.govijpsr.com The mass spectrum of pentanoic acid and its derivatives shows characteristic fragmentation patterns that can be used for confirmation. restek.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the mass-to-charge ratio (m/z) of ions, thereby providing crucial information about the molecular weight and structure of a compound. In the analysis of this compound, MS confirms the molecular identity of the substance. The theoretical molecular weight of this compound (C₅H₉NaO₂) is approximately 124.11 g/mol . cymitquimica.comcalpaclab.comglpbio.comlgcstandards.com

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage over standard MS by providing highly accurate mass measurements, typically with an error of less than 5 ppm. chromatographyonline.com This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is invaluable for distinguishing between compounds with the same nominal mass (isobaric compounds). chromatographyonline.comuni-saarland.de For this compound, HRMS can precisely confirm its elemental formula (C₅H₉NaO₂). lgcstandards.com

In practice, a sample of this compound is introduced into the mass spectrometer, where it is ionized. Techniques such as electrospray ionization (ESI) are commonly employed for this purpose, often in negative mode to detect the pentanoate anion. mdpi.com The resulting ions are then separated based on their m/z ratio and detected. The mass spectrum of this compound would be expected to show a prominent peak corresponding to the pentanoate anion (C₅H₉O₂⁻) at an m/z of approximately 101.06, and potentially adducts with sodium.

Table 1: Molecular Information for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉NaO₂ | lgcstandards.comchembk.com |

| Molecular Weight | 124.11 g/mol | cymitquimica.comcalpaclab.comglpbio.comlgcstandards.com |

| Exact Mass | 126.05326580 Da | nih.gov |

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction (XRD) is an essential technique for determining the atomic and molecular structure of a crystal. wikipedia.orgiastate.edu When a beam of X-rays interacts with a crystalline material like this compound, the regularly arranged atoms cause the X-rays to diffract in specific directions, creating a unique diffraction pattern. iastate.edu This pattern of reflections, including their angles and intensities, provides detailed information about the crystal lattice, such as the unit cell dimensions and the positions of the atoms within it. wikipedia.org

For a comprehensive analysis, single-crystal X-ray diffraction is the preferred method, as it can provide a complete three-dimensional picture of the electron density and atomic arrangement. iastate.edu However, if the crystals are not large enough, X-ray powder diffraction (XRPD) can be used to obtain a characteristic diffraction pattern, which is useful for phase identification and purity assessment. iastate.edu

While specific crystallographic data for this compound, such as its crystal system and space group, are not detailed in the provided search results, the technique itself is fundamental for characterizing its solid-state structure. The analysis of the diffraction pattern would reveal whether the sample is amorphous or crystalline and, if crystalline, provide its specific crystal structure. This information is crucial for understanding the physical properties of this compound.

Elemental Analysis and Purity Assessment

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound and is a key method for assessing its purity. For this compound (C₅H₉NaO₂), elemental analysis would involve quantifying the percentage of carbon, hydrogen, and sodium.

The theoretical elemental composition of this compound is:

Carbon (C): 48.38%

Hydrogen (H): 7.31%

Sodium (Na): 18.52%

Oxygen (O): 25.78% (typically determined by difference)

A Certificate of Analysis for a sample of Valeric Acid Sodium Salt (a synonym for this compound) reported elemental analysis results of %C: 46.06 and %H: 7.36, which can be compared against the theoretical values to assess purity. lgcstandards.com

Purity assessment of this compound can also be performed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for quantifying the purity of the salt and detecting any residual pentanoic acid. Titrimetric methods, such as acid-base titration, can also be employed to determine the assay of this compound. scribd.com For instance, a specification for this compound might require an assay of 99.0–100.5%. Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and help assess purity by identifying any impurities present. lgcstandards.comambeed.com Commercially available this compound often has a stated purity of 97% or higher. cymitquimica.comsigmaaldrich.comtcichemicals.com

Table 2: Purity Specifications for this compound

| Parameter | Acceptable Limit | Test Method | Source |

|---|---|---|---|

| Assay (C₅H₉COONa) | 99.0–100.5% | Titrimetric | |

| Purity | >97% | Gas Chromatography (GC) | tcichemicals.com |

| Purity | 97% | Not specified | cymitquimica.comsigmaaldrich.com |

| Purity | ≥95% | Not specified | lgcstandards.com |

| HPLC Purity | 100.00% (RID) | HPLC | lgcstandards.com |

Computational Chemistry and Theoretical Modeling of Sodium Pentanoate

Quantum Chemical Investigations

Quantum chemical calculations are employed to understand the intrinsic properties of the pentanoate anion and its interaction with the sodium cation. These methods provide detailed information about the electronic structure, molecular geometry, and reactivity of the compound.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it well-suited for studying molecules like sodium pentanoate. solubilityofthings.comemory.edu DFT calculations can accurately predict various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. emory.educhemscene.com

For the pentanoate anion, DFT calculations can determine optimized molecular geometry, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. researchgate.net

While specific DFT studies on this compound are not extensively documented in publicly available literature, data from similar short-chain carboxylates and related organic molecules provide a framework for understanding its expected properties. preparatorychemistry.com For instance, DFT has been used to confirm the energetically most stable isomers of complexes containing pentanoic acid derivatives. preparatorychemistry.com The calculations typically involve a specific functional, such as B3LYP, and a basis set, like 6-311+G(d), to achieve a balance between accuracy and computational cost. researchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Pentanoate Anion

This table presents representative data that would be obtained from DFT calculations on a pentanoate anion, based on typical results for similar organic molecules. The values are for illustrative purposes.

| Property | Illustrative Value | Unit | Significance |

|---|---|---|---|

| Total Electronic Energy | Varies with method | Hartrees | Represents the total energy of the molecule at 0 Kelvin. |

| HOMO Energy | ~ -6.5 | eV | Indicates the ability to donate an electron. |

| LUMO Energy | ~ 1.2 | eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | ~ 7.7 | eV | Relates to the chemical stability and reactivity of the molecule. |

Note: These values are hypothetical and serve to illustrate the type of data generated by DFT calculations.

Semi-empirical methods, which are simplified versions of Hartree-Fock theory, offer a computationally less expensive alternative to DFT for certain applications, particularly for large molecules or extensive conformational searches. brainly.comgithub.io These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify some of the complex calculations involved in ab initio methods. brainly.comambeed.com

For this compound, semi-empirical methods can be effectively used to explore the potential energy surface of the pentanoate anion to identify its various stable conformers. The flexible five-carbon chain of the pentanoate anion can adopt multiple conformations, and semi-empirical calculations can rapidly evaluate the relative energies of these different spatial arrangements. frontiersin.org While not as accurate as DFT for electronic properties, they are valuable for initial conformational screening before more rigorous and computationally expensive methods are applied to the most stable conformers. frontiersin.org The choice of the semi-empirical method can influence the results, and methods like PM6-D3H4 or GFN2-xTB have shown good performance in benchmarks for conformational energies of organic molecules. frontiersin.org

Conceptual DFT is a branch of density functional theory that provides a framework for understanding and predicting chemical reactivity and stability using various descriptors derived from the electron density. researchgate.netmdpi.com These descriptors include electronegativity, chemical hardness and softness, and the Fukui function, which helps to identify the most reactive sites within a molecule. mdpi.commdpi.com

For the pentanoate anion, conceptual DFT can be used to predict its behavior in chemical reactions. The carboxylate group is the primary site of reactivity. The Fukui function can quantify the electrophilic and nucleophilic character of different atoms within the anion, confirming that the oxygen atoms of the carboxylate group are the most likely sites for electrophilic attack.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a computational microscope to observe the time-dependent behavior of atoms and molecules. For this compound, MD simulations are instrumental in understanding its behavior in solution, particularly in water, where it acts as a surfactant.

In aqueous solutions, this compound dissociates into a sodium cation (Na+) and a pentanoate anion (C₅H₉O₂⁻). solubilityofthings.com MD simulations can model the intricate interactions between these ions and the surrounding water molecules. The polar carboxylate head of the pentanoate anion forms strong hydrogen bonds with water, while the nonpolar hydrocarbon tail disrupts the local water structure, a phenomenon central to the hydrophobic effect. solubilityofthings.comresearchgate.net

This compound is an amphiphilic molecule, meaning it has both a hydrophilic (water-loving) head (the carboxylate group) and a hydrophobic (water-fearing) tail (the pentyl chain). This dual nature drives the self-assembly of these molecules in aqueous solution. emory.edu At concentrations above the critical micelle concentration (CMC), pentanoate anions aggregate to form micelles, with their hydrophobic tails sequestered from water in the core and their hydrophilic heads forming the outer surface that interacts with the solvent. researchgate.net

MD simulations are a powerful tool to study this self-assembly process. mdpi.com By simulating a system of many this compound ions in water, one can observe the spontaneous formation of micelles and characterize their size, shape, and structure. mdpi.com The primary intermolecular forces driving this process are the hydrophobic interactions between the alkyl chains and the electrostatic repulsion between the charged carboxylate head groups, which is screened by the counter-ions (Na+). masterorganicchemistry.comuvm.edu Studies on similar short-chain carboxylates, like sodium octanoate, have shown that the aggregation process is complex and can involve the formation of pre-micellar aggregates even below the CMC. researchgate.net

Table 2: Typical Parameters and Findings from MD Simulations of Sodium Carboxylate Self-Assembly

This table is based on general findings from MD simulations of short-chain carboxylate surfactants like sodium octanoate, which are analogous to this compound.

| Parameter / Finding | Description / Typical Value | Significance |

|---|---|---|

| Force Field | GROMOS, CHARMM, AMBER | Defines the potential energy function for the system's particles. |

| Water Model | SPC/E, TIP3P, TIP4P | Represents the properties of water molecules in the simulation. |

| System Size | 100-500 surfactant ions in a box of water | Sufficient to observe micellization within a reasonable simulation time. |

| Simulation Time | 100s of nanoseconds to microseconds | Necessary to capture the slow process of self-assembly. frontiersin.org |

| Critical Micelle Concentration (CMC) | Can be estimated from simulations | A key property of a surfactant, marking the onset of micelle formation. |

| Aggregation Number | 10-30 monomers per micelle (for short chains) | Indicates the average number of surfactant molecules in a micelle. |

| Micelle Shape | Predominantly spherical for short chains | The shape is a balance between hydrophobic and electrostatic forces. |

Development and Application of Theoretical Descriptors

In the field of computational chemistry, theoretical descriptors are numerical values derived from the molecular structure that quantify various aspects of a molecule's physicochemical properties. For this compound, these descriptors are crucial for developing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net Such models establish a mathematical correlation between a molecule's structural features and its macroscopic properties or biological activities, enabling the prediction of behavior for unsynthesized compounds. mdpi.comdergipark.org.tr

The development of these descriptors for this compound and related carboxylates relies heavily on quantum mechanical calculations, particularly Density Functional Theory (DFT). ekb.egnih.govresearchgate.net Methods like DFT, often using functionals such as B3LYP, are employed to optimize the molecular geometry and calculate a wide range of electronic and structural parameters. dergipark.org.trekb.egnih.gov The selection of an appropriate basis set, like 6-31G**, is critical for the accuracy of these calculations. dergipark.org.trnih.gov For simulating the compound in a solution, implicit solvation models like the Conductor-like Polarizable Continuum Model (C-PCM) or the Solvation Model based on Density (SMD) are frequently incorporated. faccts.de

A variety of theoretical descriptors can be calculated and applied to model the behavior of this compound. These can be broadly categorized as electronic, topological, and geometrical descriptors.

Electronic Descriptors: These descriptors are derived from the electronic structure of the molecule and are fundamental to understanding its reactivity and intermolecular interactions.

Molecular Electrostatic Potential (ESP): The ESP map is a particularly powerful tool that illustrates the charge distribution across a molecule. wuxiapptec.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.com For the pentanoate anion, the most negative potential is localized on the oxygen atoms of the carboxylate group. rsc.org The maximum ESP values near acidic hydrogens have been shown to correlate linearly with experimental pKa values for series of carboxylic acids. wuxiapptec.commdpi.com This makes ESP a valuable descriptor for predicting acidity. wuxiapptec.com

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is a descriptor for chemical stability. nih.govresearchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and chemical potential are derived from HOMO and LUMO energies and provide further insight into the molecule's stability and reactivity. ekb.egnih.gov

Topological and Geometrical Descriptors: These descriptors quantify the size, shape, and connectivity of the molecule.

Polar Surface Area (PSA): This descriptor is calculated based on the surface area of polar atoms (in this case, the oxygen atoms of the carboxylate group) and is important for predicting properties related to transport and membrane permeability. dergipark.org.trnih.gov

Molecular Volume and Surface Area: These basic descriptors relate to the molecule's size and are often used in QSPR models for properties like solubility and partitioning. nih.gov

The application of these descriptors is widespread. In QSPR/QSAR studies, a set of calculated descriptors is correlated with an experimental property using statistical methods like Multiple Linear Regression (MLR). dergipark.org.tr For instance, descriptors have been used to create models that predict the toxicity of aliphatic carboxylic acids, the critical micelle concentration (CMC) of anionic surfactants, and the anti-seizure activity of carboxylic acid derivatives. researchgate.netmdpi.comdergipark.org.trunlp.edu.ar A study on the toxicity of various carboxylic acids used parameters like the electrotopological state of the carboxy group, molar refractivity, and the n-octanol/water partition coefficient (log K o/w) to build its predictive model. unlp.edu.ar

The table below provides a summary of commonly computed theoretical descriptors for the pentanoate anion, the active component of this compound.

| Descriptor Type | Specific Descriptor | Relevance |

| Electronic | Molecular Electrostatic Potential (ESP) | Predicts sites of reactivity, correlates with pKa. wuxiapptec.comrsc.orgmdpi.com |

| HOMO Energy | Relates to electron-donating ability. nih.gov | |

| LUMO Energy | Relates to electron-accepting ability. nih.gov | |

| HOMO-LUMO Gap | Indicates chemical stability and reactivity. researchgate.net | |

| Dipole Moment | Measures overall molecular polarity. dergipark.org.tr | |

| Geometrical | Polar Surface Area (PSA) | Influences transport properties and bioavailability. dergipark.org.tr |

| Molecular Volume | Relates to size-dependent properties (e.g., solubility). nih.gov | |

| Accessible Surface Area | Describes the surface available for interaction. dergipark.org.tr | |

| Topological | Electrotopological State Indices (E-state) | Encodes electronic and topological information for specific atoms/groups. unlp.edu.ar |

The development and application of these theoretical descriptors provide a powerful framework for understanding and predicting the properties of this compound from its fundamental molecular structure, accelerating research and development in various chemical and biological applications. mdpi.com

Applications in Chemical Manufacturing, Materials Science, and Catalysis Research

Reagent in Complex Organic Synthesis Pathways

As a chemical intermediate, sodium pentanoate is a valuable building block in the construction of sophisticated organic structures. Its pentanoate component can be incorporated into larger molecules through various synthetic routes.

This compound functions as an effective nucleophile in the synthesis of esters. The carboxylate anion can displace a leaving group from an alkyl halide in a nucleophilic acyl substitution reaction (specifically, an SN2 pathway) to form a pentanoate ester. libretexts.org This reaction is a straightforward method for introducing the five-carbon chain of pentanoic acid into a target molecule.

The general reaction for ester formation is as follows: CH3(CH2)3COONa + R-X → CH3(CH2)3COOR + NaX (where R is an alkyl group and X is a halide)

While direct conversion of carboxylic acids or their salts to amides can be challenging, they are critical precursors. wikipedia.org Typically, the carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester. uomustansiriyah.edu.iq This derivative then readily reacts with ammonia (B1221849) or a primary/secondary amine to form the corresponding amide. Therefore, this compound serves as a ready starting material for these transformations, often after protonation to yield pentanoic acid. uomustansiriyah.edu.iq

The utility of this compound extends to the synthesis of more complex and diverse molecular frameworks. It is recognized as a building block for pharmaceutical intermediates and other fine chemicals where the valerate (pentanoate) moiety is a required structural feature. The synthesis of complex molecules often involves multi-step processes where even simple ideas and versatile starting materials can lead to significant advancements. eurekalert.org The incorporation of the pentanoate group can influence the lipophilicity and other physicochemical properties of the final compound, which is a crucial consideration in fields like drug design.

Precursor in Polymer Chemistry and Advanced Materials Development

In the realm of materials science, the carboxylate functionality of this compound is leveraged in the creation of polymers and composite materials with tailored properties.

The precise control of polymer stereochemistry (tacticity) is crucial for determining its physical properties. The synthesis of stereogradient polymers, where tacticity varies along the polymer chain, can be achieved through techniques like reversible addition–fragmentation chain transfer (RAFT) copolymerization. rsc.org Studies have shown that the copolymerization of monomers containing carboxylic acid groups, such as methacrylic acid, with bulky esters can produce polymers that range from syndiotactic to highly isotactic. rsc.org The carboxylate group plays a key role in influencing the stereochemistry of the polymerization. While not a direct monomer, the chemistry of this compound is relevant to this field, as short-chain carboxylates are fundamental units in developing such advanced, biobased polymers.

The incorporation of sodium carboxylates into polymer structures is a strategy for developing advanced functional materials. Research has demonstrated that integrating sodium carboxylate side chains into polyester backbones can dramatically enhance the material's mechanical properties. nih.gov For instance, the neutralization of carboxylic acid groups within the polymer to form sodium carboxylates can lead to significant increases in tensile strength, elasticity, and toughness. nih.gov This enhancement is attributed to the ionic associations formed by the sodium carboxylate groups. This principle suggests that moieties like pentanoate could be integrated into polymer or composite structures to create materials with improved performance for various applications, including the development of composite sodium metal anodes for batteries or specialized polymer composites. rsc.orgmdpi.com

Table 1: Effect of Sodium Carboxylate Formation on Polymer Mechanical Properties

| Polymer State | Feature | Impact on Properties | Reference |

|---|---|---|---|

| Carboxylic Acid Polymer | -COOH side chains | Baseline mechanical properties | nih.gov |

| Ionized Polymer (Sodium Salt) | -COO-Na+ side chains | 20–35 fold increase in stress at break; 3-5 fold increase in toughness | nih.gov |

| Partially Ionized (75% Sodium) | Mix of -COOH and -COO-Na+ | Optimal tensile toughness observed | nih.gov |

Catalytic Properties of this compound Derived Compounds

Compounds derived from pentanoic acid and its salts are utilized in catalysis, primarily through the formation of metal-carboxylate complexes that serve as active catalysts. The carboxylate group can act as a ligand, binding to a transition metal center and influencing its catalytic activity. nih.govmdpi.com

Research into the gas-phase ketonisation of pentanoic acid has shown that cobalt-molybdenum catalysts can effectively convert it into 5-nonanone, a useful chemical intermediate. sciencepg.com In this process, a 20% Co-Mo/Al₂O₃ catalyst demonstrated high performance, achieving 91% conversion of pentanoic acid with 95% selectivity for 5-nonanone. sciencepg.com This highlights the role of pentanoic acid in catalytic reactions to produce valuable chemicals.

Table 2: Catalytic Conversion of Pentanoic Acid

| Catalyst | Reaction | Product | Conversion/Selectivity | Reference |

|---|---|---|---|---|

| 20% Co-Mo/Al₂O₃ | Gas-Phase Ketonisation | 5-Nonanone | 91% Conversion, 95% Selectivity | sciencepg.com |

| Pt/SA (aluminosilicate) | One-pot conversion from γ-valerolactone and pentanol | Pentyl Valerate | 90% Yield | researchgate.net |

Evaluation of Catalytic Activity in Organic Transformations

This compound, akin to other simple sodium carboxylates, is proposed to function as a base catalyst in various organic reactions, most notably in condensation reactions that are crucial for the formation of carbon-carbon bonds. The catalytic activity of such compounds is attributed to the basicity of the carboxylate anion (pentanoate, in this case), which is capable of abstracting a proton from a carbon atom situated between two electron-withdrawing groups, thereby generating a nucleophilic carbanion.

One of the primary areas where the catalytic activity of sodium carboxylates has been observed is the Knoevenagel condensation. researchgate.netresearchgate.net This reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, such as malonic esters or ethyl acetoacetate, in the presence of a basic catalyst. purechemistry.org The role of the carboxylate is to facilitate the deprotonation of the active methylene compound, initiating the reaction cascade that leads to the formation of α,β-unsaturated compounds. purechemistry.org Research has shown that weak inorganic bases, including sodium acetate (B1210297), can effectively catalyze the Knoevenagel condensation. researchgate.net

Another significant organic transformation where sodium carboxylates exhibit catalytic activity is the aldol condensation. cdnsciencepub.com This reaction involves the formation of a β-hydroxy aldehyde or ketone from the reaction of two molecules of an aldehyde or ketone. The carboxylate catalyst aids in the formation of an enolate ion from one of the carbonyl compounds, which then acts as a nucleophile, attacking the carbonyl carbon of the second molecule. A kinetic study of the acetate-catalyzed crossed aldol reaction between chloral and various alkyl methyl ketones has provided insights into the mechanism and the rate-determining steps of such transformations. cdnsciencepub.com

The following interactive table summarizes the potential catalytic applications of this compound based on the established activity of analogous sodium carboxylates in key organic transformations.

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst Type (Analogous) | Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone | Active Methylene Compound | Sodium Acetate | α,β-Unsaturated Compound |

| Aldol Condensation | Aldehyde/Ketone | Aldehyde/Ketone | Sodium Acetate | β-Hydroxy Aldehyde/Ketone |

Investigation of Reaction Mechanisms in Catalytic Systems

The investigation of reaction mechanisms where sodium carboxylates act as catalysts provides a fundamental understanding of their role in promoting organic transformations. The primary function of the carboxylate anion in these catalytic systems is to act as a Brønsted-Lowry base, accepting a proton to generate a reactive intermediate.

Knoevenagel Condensation Mechanism:

In the Knoevenagel condensation, the mechanism begins with the deprotonation of the active methylene compound by the pentanoate anion (acting as a base). This step is crucial as it forms a resonance-stabilized carbanion (enolate). purechemistry.org This enolate is a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of the aldehyde or ketone. purechemistry.org This nucleophilic addition results in the formation of an alkoxide intermediate. The intermediate is then protonated by the pentanoic acid formed in the initial step, regenerating the carboxylate catalyst and yielding a β-hydroxy compound. Under the reaction conditions, this aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to afford the final, more stable α,β-unsaturated product. wikipedia.org

Aldol Condensation Mechanism:

The mechanism of the aldol condensation catalyzed by a carboxylate like pentanoate follows a similar initial step. wikipedia.org The pentanoate ion abstracts an α-hydrogen from an aldehyde or ketone molecule, leading to the formation of an enolate ion. This enolate then attacks the carbonyl carbon of a second molecule of the aldehyde or ketone in a nucleophilic addition step. The resulting tetrahedral intermediate is an alkoxide, which is then protonated by a molecule of pentanoic acid (formed in the first step), yielding the β-hydroxy aldehyde or ketone (the aldol addition product) and regenerating the pentanoate catalyst. wikipedia.org If the reaction is heated, a subsequent dehydration step can occur, leading to the formation of an α,β-unsaturated carbonyl compound, the aldol condensation product. wikipedia.org

Kinetic studies on acetate-catalyzed aldol reactions have been instrumental in elucidating these mechanisms, indicating that in certain cases, the carbon-carbon bond formation step, rather than the initial enolization, is rate-determining. cdnsciencepub.com

The following table outlines the key mechanistic steps in these base-catalyzed reactions, illustrating the role of a carboxylate catalyst like this compound.

| Reaction | Step 1: Catalyst Action | Step 2: Nucleophilic Attack | Step 3: Intermediate Formation | Step 4: Product Formation & Catalyst Regeneration |

| Knoevenagel Condensation | Pentanoate deprotonates active methylene compound to form an enolate. | Enolate attacks the carbonyl carbon of the aldehyde/ketone. | Formation of an alkoxide intermediate. | Protonation to a β-hydroxy compound, followed by dehydration to an α,β-unsaturated product. Pentanoate is regenerated. |

| Aldol Condensation | Pentanoate deprotonates the α-carbon of a carbonyl compound to form an enolate. | Enolate attacks the carbonyl carbon of a second carbonyl molecule. | Formation of a tetrahedral alkoxide intermediate. | Protonation to a β-hydroxy carbonyl compound. Pentanoate is regenerated. |

Fundamental Biological and Biochemical Research Roles of Sodium Pentanoate Excluding Clinical Studies

Modulation of Immunometabolism in Cellular Systems (e.g., Lymphocytes)

Sodium pentanoate has been identified as a significant regulator of immunometabolism, the interplay between metabolic pathways and immune cell function. Its effects are particularly pronounced in lymphocytes, where it can reprogram metabolic circuits to influence their activity and fate. mdpi.comnih.govfrontiersin.org

Impact on Glucose Oxidation and Metabolic Reprogramming

Research has demonstrated that this compound can induce a metabolic shift in lymphocytes, promoting elevated glucose oxidation. mdpi.comnih.gov This is a crucial finding, as immune cells typically rely on glycolysis for rapid energy production during activation. By enhancing glucose oxidation, pentanoate steers the cell towards a more efficient energy production pathway. This metabolic reprogramming is directly linked to changes in immune cell function, such as the induction of anti-inflammatory cytokine production. mdpi.comnih.gov For instance, in in vitro studies with T helper 17 (Th17) cells, treatment with pentanoate was shown to increase the extracellular acidification rate (ECAR), a measure of glycolytic activity, which was associated with a shift in cytokine production. nih.gov This metabolic switch is a key mechanism through which pentanoate exerts its immunomodulatory effects. mdpi.comnih.gov

Influence on Histone Acetyltransferases and mTOR Activity

The metabolic reprogramming induced by this compound is mechanistically linked to its influence on key cellular signaling and epigenetic enzymes. Pentanoate can be metabolized to acetyl-CoA, which serves as a substrate for histone acetyltransferases (HATs). mdpi.comnih.govroyalsocietypublishing.org By increasing the intracellular pool of acetyl-CoA, pentanoate enhances the activity of HATs, leading to increased histone acetylation—a critical epigenetic modification associated with gene transcription. mdpi.comnih.govroyalsocietypublishing.org

Furthermore, this compound has been shown to trigger an enhancement of mTOR (mammalian target of rapamycin) activity in lymphocytes. mdpi.comnih.gov The mTOR signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Pentanoate-induced mTOR activation contributes to the observed metabolic shift towards glycolysis and glucose oxidation. nih.gov The combined effect of providing substrate for HATs and activating mTOR signaling positions this compound as a critical modulator of the metabolic-epigenetic crosstalk in lymphocytes. mdpi.comnih.gov

Epigenetic Regulatory Mechanisms (e.g., Histone Deacetylase Inhibition)

Beyond its role as a HAT substrate, this compound is a potent inhibitor of histone deacetylases (HDACs). mdpi.comnih.gov HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, pentanoate promotes a more open chromatin state, making genes more accessible for transcription. nih.gov

Effects on Gene Expression and Cellular Differentiation in In Vitro Models

The HDAC-inhibitory activity of this compound has profound effects on gene expression and, consequently, cellular differentiation in in vitro models. In studies involving CD4+ T cells, pentanoate's HDAC inhibition was directly linked to a reduction in the expression of IL-17A, a key cytokine produced by pro-inflammatory Th17 cells. mdpi.comnih.gov This suppression of a pro-inflammatory phenotype is a hallmark of pentanoate's immunomodulatory function.

Simultaneously, the metabolic effects of pentanoate, particularly the enhanced mTOR activity and acetyl-CoA production, lead to the upregulation of the anti-inflammatory cytokine IL-10. mdpi.comnih.gov This dual action—suppressing pro-inflammatory gene expression via HDAC inhibition while promoting anti-inflammatory gene expression through metabolic reprogramming—highlights the multifaceted regulatory role of this compound. This has been observed to influence the differentiation of lymphocytes, for example, by impeding the polarization of CD4+ T cells towards a Th17 phenotype in vitro. frontiersin.org

Comparative Biochemical Studies with Other Short-Chain Fatty Acids